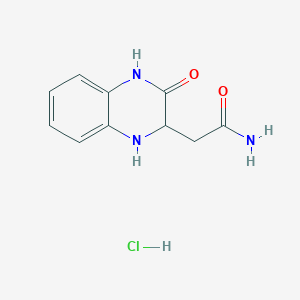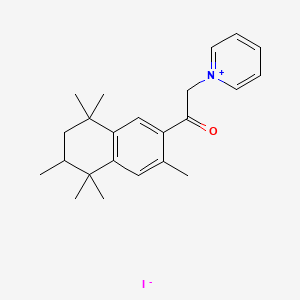
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide is a synthetic organic compound known for its unique structural properties. It is commonly used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide involves multiple steps:
Cyclization: A mixture of 40g anhydrous aluminum chloride and 45g dichloromethane is stirred vigorously. A mixture of 90g para-xylene and 50g 3,3-dimethyl-1-butene is added dropwise at 15-25°C over 1.5 hours.
Acylation: The resulting product undergoes acylation to form the desired compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is scaled up with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation typically yields oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cellular mechanisms and interactions.
Industry: Used in the production of fragrances and other consumer products
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Known for its use in fragrances.
1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Shares structural similarities and is used in similar applications.
Uniqueness
1-(3,5,5,6,8,8-Hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO.HI/c1-16-12-20-19(22(3,4)14-17(2)23(20,5)6)13-18(16)21(25)15-24-10-8-7-9-11-24;/h7-13,17H,14-15H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYXXWMIQGVHID-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C[N+]3=CC=CC=C3)C)(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088079.png)
![(1R,9S)-11-[(2S)-2-amino-3-phenylpropanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088090.png)
![(1S,9S)-11-[(2S)-2-aminopropanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088094.png)
![(1S,9S)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088101.png)
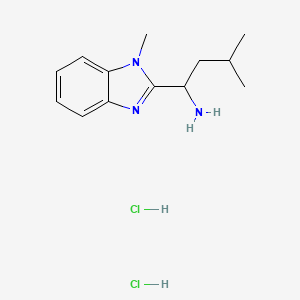

![[1-(2-Methylpropyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B8088119.png)

![2-Methyl-1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine;dihydrochloride](/img/structure/B8088129.png)
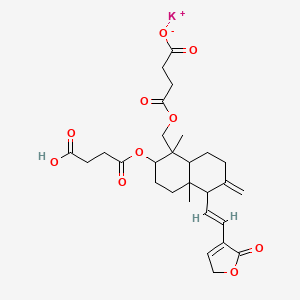
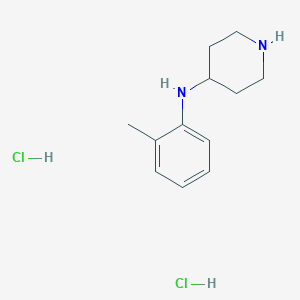
![N-[(2-methylphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B8088168.png)
